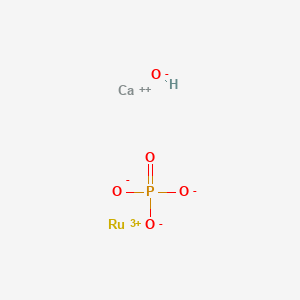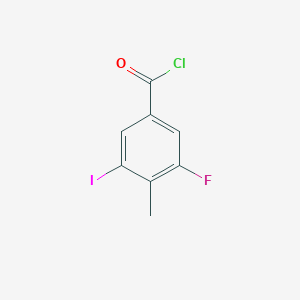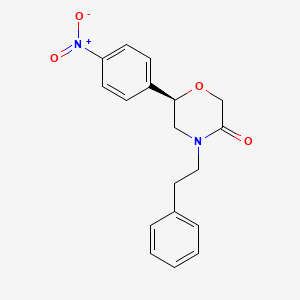
calcium;ruthenium(3+);hydroxide;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium ruthenium(3+) hydroxide phosphate is a complex inorganic compound with the molecular formula CaH3O5PRu
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of calcium ruthenium(3+) hydroxide phosphate typically involves the reaction of calcium phosphate with a ruthenium-containing precursor under controlled conditions. One common method is the sol-gel synthesis, which allows for the preparation of high-purity and well-defined materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: Industrial production of calcium ruthenium(3+) hydroxide phosphate may involve similar synthetic routes but on a larger scale. The sol-gel method can be adapted for industrial use, providing a cost-effective and scalable approach to producing this compound. Additionally, gas-phase separation techniques can be employed to recover ruthenium from catalysts and other sources, which can then be used in the synthesis of calcium ruthenium(3+) hydroxide phosphate .
Análisis De Reacciones Químicas
Types of Reactions: Calcium ruthenium(3+) hydroxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of ruthenium and the presence of other functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of calcium ruthenium(3+) hydroxide phosphate include oxidizing agents such as nitric acid and reducing agents like hydrogen gas. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of calcium ruthenium(3+) hydroxide phosphate depend on the specific reaction conditions. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions can produce lower oxidation state ruthenium compounds .
Aplicaciones Científicas De Investigación
Calcium ruthenium(3+) hydroxide phosphate has several scientific research applications, particularly in the fields of catalysis and materials science. In catalysis, ruthenium-based compounds are recognized for their excellent activity in hydrogen evolution reactions, making them valuable for hydrogen production from water electrolysis . Additionally, this compound can be used in the development of advanced materials with unique electronic and magnetic properties .
Mecanismo De Acción
The mechanism of action of calcium ruthenium(3+) hydroxide phosphate involves the interaction of ruthenium ions with various molecular targets. In catalysis, ruthenium acts as an active site for the adsorption and activation of reactant molecules, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to calcium ruthenium(3+) hydroxide phosphate include other ruthenium-based phosphates and hydroxides, such as ruthenium(III) phosphate and ruthenium(III) hydroxide. These compounds share some chemical properties with calcium ruthenium(3+) hydroxide phosphate but differ in their specific applications and reactivity .
Uniqueness: Calcium ruthenium(3+) hydroxide phosphate is unique due to the presence of both calcium and ruthenium in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science. The incorporation of calcium can also enhance the stability and functionality of the compound compared to other ruthenium-based materials .
Propiedades
Número CAS |
850723-06-7 |
|---|---|
Fórmula molecular |
CaHO5PRu+ |
Peso molecular |
253.1 g/mol |
Nombre IUPAC |
calcium;ruthenium(3+);hydroxide;phosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O.Ru/c;1-5(2,3)4;;/h;(H3,1,2,3,4);1H2;/q+2;;;+3/p-4 |
Clave InChI |
MCLKFKGYQSLARH-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)


![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
